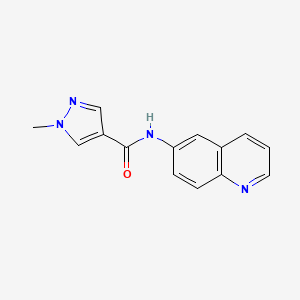

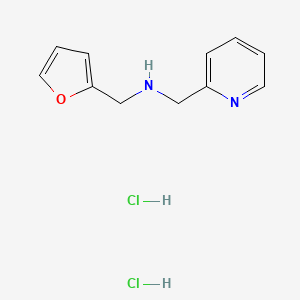

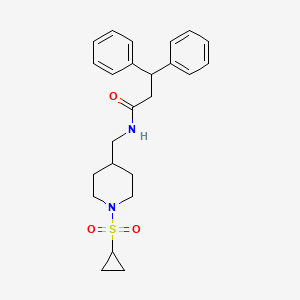

![molecular formula C20H20N6OS B2862987 benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170158-32-3](/img/structure/B2862987.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone” is a complex organic molecule that contains several interesting functional groups. It includes a benzo[c][1,2,5]thiadiazole moiety, which is a type of heterocyclic compound that has been recognized for its potent pharmacological activities . This compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have been reported to show a broad range of biological activities .

Scientific Research Applications

Antimicrobial and Anti-tubercular Activities

- Design and Anti-mycobacterial Chemotypes: A study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Thirty-six structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and evaluated for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated potential, with MICs in the low μM range, highlighting their therapeutic promise (Pancholia et al., 2016).

Anticancer Potential

- Microwave-Assisted Synthesis and Anticancer Evaluation: Another study explored the anticancer properties of Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free microwave irradiation method and evaluated for their anticancer activity against several human cancer cell lines. The study highlighted compounds showing promising GI50 values, suggesting their potential as anticancer agents (Tiwari et al., 2017).

Molecular Aggregation and Chemical Interactions

- Spectroscopic Studies on Molecular Aggregation: Research into 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and related compounds revealed insights into their molecular aggregation behaviors in various organic solvents. This work is essential for understanding the chemical properties and potential applications of these compounds in different scientific domains (Matwijczuk et al., 2016).

Corrosion Inhibition

- Benzimidazole Derivatives as Corrosion Inhibitors: A study focused on the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid. The research demonstrated that these compounds effectively protect the steel, indicating their utility as corrosion inhibitors (Yadav et al., 2016).

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c1-24-18-5-3-2-4-16(18)21-19(24)13-25-8-10-26(11-9-25)20(27)14-6-7-15-17(12-14)23-28-22-15/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOALTPZDKSYVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2862916.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)